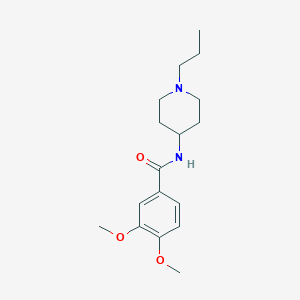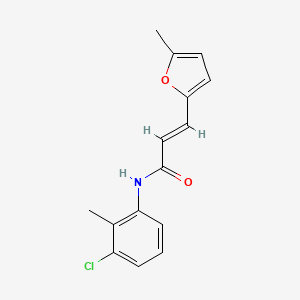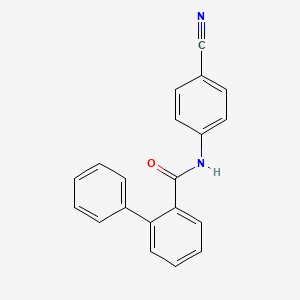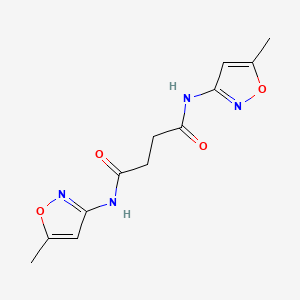![molecular formula C16H15NOS B5868670 N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)
N-[3-(methylthio)phenyl]-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylthio)phenyl]-3-phenylacrylamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a derivative of phenylacrylamide and is known to have a wide range of biochemical and physiological effects.
Scientific Research Applications
N-[3-(methylthio)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. One of the most well-known applications of N-[3-(methylthio)phenyl]-3-phenylacrylamide is its use as a neurotoxin to induce Parkinson's disease in animal models. N-[3-(methylthio)phenyl]-3-phenylacrylamide is selectively taken up by dopaminergic neurons in the brain and is converted into a toxic metabolite that destroys these neurons. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential therapies.
N-[3-(methylthio)phenyl]-3-phenylacrylamide has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-[3-(methylthio)phenyl]-3-phenylacrylamide is complex and not fully understood. N-[3-(methylthio)phenyl]-3-phenylacrylamide is selectively taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, N-[3-(methylthio)phenyl]-3-phenylacrylamide is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
N-[3-(methylthio)phenyl]-3-phenylacrylamide has a wide range of biochemical and physiological effects. In addition to its neurotoxic effects, N-[3-(methylthio)phenyl]-3-phenylacrylamide has been shown to inhibit the growth of cancer cells, as mentioned above. It has also been shown to induce apoptosis in various cell types, including neuronal cells and cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(methylthio)phenyl]-3-phenylacrylamide in lab experiments is its selective toxicity to dopaminergic neurons. This allows researchers to study the mechanisms underlying Parkinson's disease in a controlled manner. However, there are also limitations to using N-[3-(methylthio)phenyl]-3-phenylacrylamide in lab experiments. For example, the effects of N-[3-(methylthio)phenyl]-3-phenylacrylamide on non-dopaminergic neurons are not well understood, and the use of N-[3-(methylthio)phenyl]-3-phenylacrylamide as a neurotoxin in animal models may not fully replicate the pathophysiology of Parkinson's disease in humans.
Future Directions
There are several future directions for research on N-[3-(methylthio)phenyl]-3-phenylacrylamide. One area of research is the development of new therapies for Parkinson's disease based on the mechanisms underlying N-[3-(methylthio)phenyl]-3-phenylacrylamide-induced neurotoxicity. Another area of research is the development of new chemotherapeutic agents based on the anticancer properties of N-[3-(methylthio)phenyl]-3-phenylacrylamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(methylthio)phenyl]-3-phenylacrylamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-[3-(methylthio)phenyl]-3-phenylacrylamide involves the reaction of 3-bromoanisole and 3-phenylacryloyl chloride in the presence of potassium carbonate and copper(I) iodide. This reaction results in the formation of N-[3-(methylthio)phenyl]-3-phenylacrylamide as a yellow solid. The purity of N-[3-(methylthio)phenyl]-3-phenylacrylamide can be further improved through recrystallization.
properties
IUPAC Name |
(E)-N-(3-methylsulfanylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMYLGJTNSIHMF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylthio)phenyl]-3-phenylacrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)
![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)

![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)





